![molecular formula C14H15N3O3S B044418 2-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid CAS No. 125165-73-3](/img/structure/B44418.png)
2-[[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is known for its distinct color change from red to yellow over a pH range of 3.1 to 4.4 . This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dimethylaminoazobenzene-2’-sulfonic acid typically involves the diazotization of 4-dimethylaminobenzenesulfonic acid followed by coupling with aniline. The reaction conditions include maintaining a low temperature to stabilize the diazonium salt and using acidic conditions to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Dimethylaminoazobenzene-2’-sulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the sulfonic acid group.
Major Products Formed
Oxidation: Products vary based on the oxidizing agent but can include sulfonic acid derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Substituted sulfonic acid derivatives are formed.
Scientific Research Applications
4-Dimethylaminoazobenzene-2’-sulfonic acid is used in various scientific research applications, including:
Chemistry: As a pH indicator in acid-base titrations.
Biology: Used in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Employed in the textile industry for dyeing fabrics.
Mechanism of Action
The mechanism of action of 4-Dimethylaminoazobenzene-2’-sulfonic acid involves its ability to act as a pH indicator. The compound exists in different ionic forms depending on the pH of the solution, leading to a color change. At low pH, it exists in the protonated form, which is red, and at higher pH, it deprotonates to form the yellow anionic form .
Comparison with Similar Compounds
Similar Compounds
Methyl Red: Another azo dye used as a pH indicator with a different pH range.
Phenol Red: Used in cell culture media as a pH indicator.
Bromothymol Blue: A pH indicator with a different color change range.
Uniqueness
4-Dimethylaminoazobenzene-2’-sulfonic acid is unique due to its specific pH range and distinct color change, making it particularly useful in titrations involving weak acids and bases .
Properties
CAS No. |
125165-73-3 |
|---|---|
Molecular Formula |
C14H15N3O3S |
Molecular Weight |
305.35 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C14H15N3O3S/c1-17(2)12-9-7-11(8-10-12)15-16-13-5-3-4-6-14(13)21(18,19)20/h3-10H,1-2H3,(H,18,19,20) |
InChI Key |
NYEYRSGIVKKHMU-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2S(=O)(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2S(=O)(=O)O |
Synonyms |
2-(4-dimethylaminophenyl)diazenylbenzenesulfonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


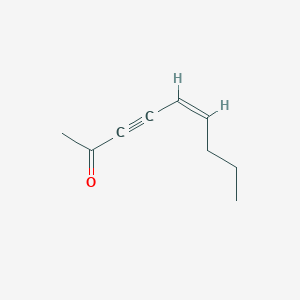
![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B44337.png)
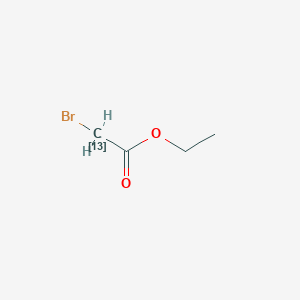

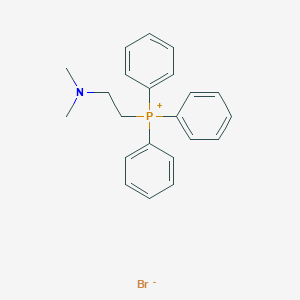
![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)
![Glycine, N,N inverted exclamation marka-1,2-ethanediylbis[N-[[3-hydroxy-2-methyl-5-[(phosphonooxy)methyl]-4-pyridinyl]methyl]-, manganese complex](/img/structure/B44352.png)
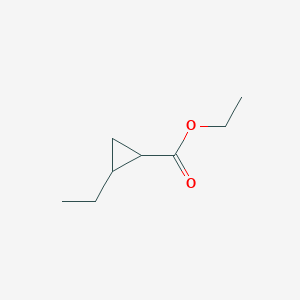
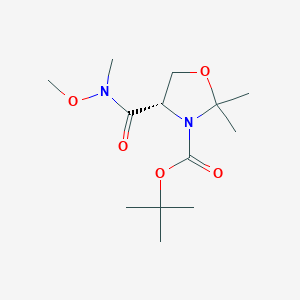
![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)
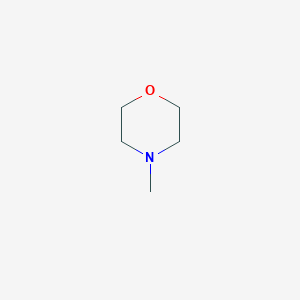


![(5Z)-1-(2,3-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B44372.png)
